1-(3-(Trifluoromethoxy)phenyl)naphthalene
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Overview
Description
1-(3-(Trifluoromethoxy)phenyl)naphthalene is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a naphthalene moiety.
Preparation Methods
The synthesis of 1-(3-(Trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This method is widely used for forming carbon-carbon bonds and involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient and environmentally friendly method. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-(Trifluoromethoxy)phenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-(Trifluoromethoxy)phenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which 1-(3-(Trifluoromethoxy)phenyl)naphthalene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
1-(3-(Trifluoromethoxy)phenyl)naphthalene can be compared with other similar compounds, such as:
1-(4-(Trifluoromethoxy)phenyl)naphthalene: Similar structure but with the trifluoromethoxy group in a different position, leading to variations in chemical reactivity and applications.
1-(3-(Trifluoromethyl)phenyl)naphthalene:
1-(3-(Methoxy)phenyl)naphthalene: The methoxy group lacks the fluorine atoms, leading to reduced stability and different reactivity compared to the trifluoromethoxy derivative.
Properties
Molecular Formula |
C17H11F3O |
---|---|
Molecular Weight |
288.26 g/mol |
IUPAC Name |
1-[3-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H11F3O/c18-17(19,20)21-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11H |
InChI Key |
FXQUPOPLTZXDIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)OC(F)(F)F |
Origin of Product |
United States |
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